6-methoxy-1-methylquinolin-4(1H)-one physicochemical properties
6-methoxy-1-methylquinolin-4(1H)-one physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 6-methoxy-1-methylquinolin-4(1H)-one
Introduction
6-methoxy-1-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial and anticancer properties[1]. The specific substitutions of a methoxy group at the 6-position and a methyl group at the 1-position significantly influence the molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate its physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
This guide provides a comprehensive examination of the core physicochemical properties of 6-methoxy-1-methylquinolin-4(1H)-one. As a Senior Application Scientist, the focus extends beyond a mere recitation of data to an in-depth analysis of the experimental methodologies used for their determination. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data, which is paramount for researchers in drug discovery and development.
Molecular Structure and Identity
A precise understanding of the molecular structure is the foundation for all physicochemical analysis.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1-methylquinolin-4(1H)-one | N/A |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Canonical SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21))OC) | N/A |
| InChI Key | Not readily available | N/A |
| CAS Number | Not readily available for this specific isomer. The related isomer 6-Methoxy-1-methyl-2(1H)-quinolinone has CAS RN 5392-11-0. | [2] |
Melting Point: A Criterion for Purity and Identity
The melting point is a fundamental thermal property that provides a rapid assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.
Experimental Data
Specific experimental data for 6-methoxy-1-methylquinolin-4(1H)-one is not widely published. However, data for structurally related compounds provide a useful reference.
| Compound | Melting Point (°C) |
| 6-methoxyquinolin-4(1H)-one | 251-252 |
| 6-methoxy-1-methyl-2(1H)-quinolinone (Isomer) | 80 |
| 6-Chloro-3-mesityl-7-methoxy-2-methylquinolin-4(1H)-one | 350–352 |
Experimental Protocol: Capillary Melting Point Determination
This method remains a cornerstone of physical characterization due to its simplicity and accuracy[3]. The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[4].
Methodology:
-
Sample Preparation: Ensure the compound is thoroughly dried and finely powdered to facilitate uniform packing and heat transfer. If the solid is granular, it should be gently pulverized using a mortar and pestle[4].
-
Capillary Loading: Jab the open end of a capillary tube into a small pile of the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm to avoid an artificially broad melting range[4].
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range[4].
-
For an accurate measurement, allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point[4].
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the T₁-T₂ range[5].
Solubility: A Key Parameter in Drug Development
Aqueous solubility is a critical physicochemical property that profoundly impacts a drug's absorption and bioavailability[6]. The "shake-flask" method is the benchmark for determining thermodynamic equilibrium solubility, representing the saturation point of a solution in equilibrium with the solid drug[6].
Experimental Data
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute[6]. The inclusion of a filtration step is crucial to separate the saturated solution from any remaining solid particles before analysis, preventing overestimation of the solubility.
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial)[6]. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[6].
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical for accuracy.
-
Quantification:
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
pKa: The Determinant of Ionization State
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. It dictates the extent of ionization at a given pH, which critically influences properties like solubility, permeability, and receptor binding[10]. Potentiometric titration is a highly precise and widely used method for pKa determination[11][12].
Theoretical Context
6-methoxy-1-methylquinolin-4(1H)-one possesses a quinolone nitrogen that can be protonated. Determining the pKa of its conjugate acid is essential. The pKa is the pH at which the protonated (ionized) and neutral (unionized) forms are present in equal concentrations[13].
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added incrementally[10][13]. The pKa is determined from the midpoint of the buffer region in the resulting titration curve[13].
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[13].
-
Sample Preparation:
-
Prepare a solution of the compound at a known concentration (typically 1-10 mM)[13]. A co-solvent may be used for sparingly soluble compounds, but the pKa will be specific to that solvent system[11].
-
Maintain a constant ionic strength throughout the experiment by using a background electrolyte like 0.15 M KCl[13].
-
Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base[13].
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
-
Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This is often determined more accurately by plotting the first or second derivative of the titration curve[14].
-
The pKa is equal to the pH at the half-equivalence point[13].
-
Spectroscopic Properties
Spectroscopic analysis provides invaluable information on the structural and electronic properties of a molecule.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule[15]. It is particularly useful for quantitative analysis via the Beer-Lambert law and for characterizing conjugated systems like the quinolinone ring[16][17].
Expected Spectral Features: The conjugated aromatic system of 6-methoxy-1-methylquinolin-4(1H)-one is expected to produce strong π → π* absorption bands in the UV region[15]. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound in a given solvent.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare a stock solution of the compound with a precisely known concentration.
-
Serial Dilutions: Create a series of standard solutions of decreasing concentration from the stock solution.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (zeroing the instrument) across the desired wavelength range[18].
-
Spectrum Acquisition: Record the absorbance spectrum for each standard solution. Identify the λ_max.
-
Calibration Curve: Plot a graph of absorbance at λ_max versus concentration for the standard solutions. According to the Beer-Lambert law (A = εbc), this plot should be linear.
-
Unknown Sample Analysis: Measure the absorbance of a sample with an unknown concentration and use the calibration curve to determine its concentration[17].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).
Expected Spectral Features:
-
¹H NMR: Signals are expected for the N-methyl group, the methoxy group, and the aromatic protons on the quinolinone ring. The chemical shifts, integration values, and coupling patterns will be unique to the structure. Based on a related compound, the methoxy protons would appear around 3.8 ppm[19].
-
¹³C NMR: A distinct signal will appear for each unique carbon atom in the molecule, providing a carbon "fingerprint."
Experimental Protocol: Sample Preparation for Small Molecule NMR The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.
Methodology:
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C spectrum, which is inherently less sensitive, 50-100 mg is preferable[20][21].
-
Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent peaks in the ¹H spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking[20][22].
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial. Gentle vortexing or warming may aid dissolution[20].
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that would degrade the magnetic field homogeneity and broaden the spectral lines.
-
Final Volume and Capping: Ensure the final solvent height in the tube is approximately 4-5 cm[23]. Cap the tube securely and label it clearly.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to gain structural information from fragmentation patterns[24].
Expected Spectral Features: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) at m/z 189.21 would be expected. The fragmentation pattern of quinolones often involves the loss of neutral molecules like CO and H₂O, and cleavage related to the substituent groups[25][26].
Experimental Protocol: Sample Preparation for LC-MS Analysis This protocol is a general guideline for preparing a sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), a common configuration for analyzing small organic molecules.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in an HPLC-grade solvent such as methanol or acetonitrile[27].
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column or the mass spectrometer[27].
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
-
Analysis: The sample is injected into the LC system, separated from impurities, and then introduced into the mass spectrometer for ionization and analysis.
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